molecular formula C22H27N3O B2699216 N,N-dimethyl-2-[3-(6-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]ethanamine CAS No. 532925-41-0

N,N-dimethyl-2-[3-(6-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]ethanamine

Cat. No.: B2699216
CAS No.: 532925-41-0
M. Wt: 349.478
InChI Key: UYYSCOZGLPIEKR-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[3-(6-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]ethanamine is a synthetic tetrahydro-β-carboline (THβC) derivative of significant interest in neurological research. Tetrahydro-β-carbolines are a pharmacologically important group of indole alkaloids with a tricyclic pyrido[3,4-b]indole ring structure . This compound serves as a critical precursor for investigating the bioactivation of endogenous neurotoxins. Similar N-methylated tetrahydro-beta-carboline analogs are efficiently oxidized by heme peroxidases (e.g., myeloperoxidase, lactoperoxidase) to their corresponding neurotoxic beta-carbolinium cations . These pyridinium-like cations, such as 2,9-dimethyl-beta-carbolinium, are potent inhibitors of mitochondrial complex I, significantly increase reactive oxygen species, and are powerful inducers of apoptosis in neuronal cells, with a mechanism resembling the Parkinsonian neurotoxin MPP+ . Consequently, this reagent is an essential tool for researchers modeling sporadic Parkinson's disease and studying the role of endogenous toxins in neurodegeneration. It is also valuable for probing the structure-activity relationships of C1-substituted THβCs, a class known for its diverse pharmacological potential

Properties

IUPAC Name

N,N-dimethyl-2-[3-(6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-15-7-8-20-19(13-15)18-9-10-23-21(22(18)24-20)16-5-4-6-17(14-16)26-12-11-25(2)3/h4-8,13-14,21,23-24H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYSCOZGLPIEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=CC=C4)OCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Dimethyl-2-[3-(6-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]ethanamine, a compound with the molecular formula C22H27N3O and a molecular weight of 349.47 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Pharmacological Properties

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Antimalarial Activity : Recent studies have demonstrated that derivatives of tetrahydro-beta-carboline structures, similar to the compound , show significant antimalarial effects. For instance, compounds in this class have been reported to exhibit IC50 values as low as 0.2 nM against malaria parasites .
  • Anticancer Potential : The compound has been explored for its potential in cancer therapy. In vitro studies have indicated that it can enhance the effectiveness of traditional chemotherapeutic agents by inhibiting aminopeptidase N (APN), thus improving the antiproliferative potency against various cancer cell lines .
  • Fungicidal Activity : Tetrahydro-beta-carboline derivatives have also shown promising fungicidal properties against several phytopathogenic fungi, suggesting potential agricultural applications .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of APN, which is implicated in tumor growth and metastasis. By reducing APN expression, it enhances the efficacy of chemotherapeutic agents .
  • Induction of Apoptosis : Studies indicate that treatment with this compound increases reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis. This effect is critical for its anticancer activity .
  • Structure-Activity Relationships (SAR) : Research into SAR has shown that modifications to the beta-carboline structure can significantly impact biological activity. For example, specific methyl substitutions can enhance binding affinity and potency against target enzymes .

Case Study 1: Antimalarial Efficacy

A study evaluated various tetrahydro-beta-carboline derivatives for their antimalarial activity against Plasmodium falciparum. The most active compounds demonstrated minimum inhibitory concentrations (MIC) significantly lower than those of standard treatments like chloroquine . This suggests that similar derivatives might also exhibit potent antimalarial properties.

Case Study 2: Anticancer Activity

In a series of experiments involving human breast cancer cell lines (MDA-MB-231 and MDA-MB-468), this compound was tested in combination with paclitaxel. Results indicated that the combination treatment led to reduced tumor sphere formation and decreased expression of stemness markers such as OCT4 and SOX2 . These findings highlight the compound's potential as a chemosensitizer.

Case Study 3: Fungicidal Activity

A study on the fungicidal properties of beta-carboline derivatives revealed that certain modifications resulted in enhanced activity against multiple plant pathogens. The findings suggest that compounds similar to this compound could be developed into effective agricultural fungicides .

Summary Table of Biological Activities

Activity Type Mechanism Reference
AntimalarialInhibits Plasmodium growth
AnticancerAPN inhibition; induces apoptosis
FungicidalEffective against phytopathogenic fungi

Scientific Research Applications

Research indicates that this compound has potential biological activities related to its interaction with neurotransmitter receptors in the central nervous system. Specifically:

  • Receptor Interaction : It may function as a ligand for dopamine and serotonin receptors, influencing mood and cognitive functions.
  • Neuropharmacological Effects : Compounds within this class are known to modulate dopaminergic and serotonergic pathways, which are crucial for treating neurological disorders.

Therapeutic Applications

N,N-dimethyl-2-[3-(6-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]ethanamine shows promise in several therapeutic areas:

  • Neurological Disorders : Its ability to interact with neurotransmitter systems suggests potential applications in treating conditions such as depression, anxiety, and schizophrenia.
  • Cognitive Enhancers : Due to its effects on mood and cognition, it may be explored as a cognitive enhancer or nootropic agent.

Case Studies and Research Findings

Several studies have documented the efficacy of compounds similar to this compound:

StudyFindings
Neuropharmacology Research (2020) Demonstrated that similar beta-carboline derivatives exhibited anxiolytic effects in animal models.
Journal of Medicinal Chemistry (2021) Reported on the synthesis and characterization of related compounds showing selective receptor binding profiles.
Pharmacology Biochemistry Behavior (2022) Found that compounds with similar structures improved cognitive performance in rodent models.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

Key Structural Features for Comparison :

  • Core Heterocycle : Beta-carboline vs. simpler aromatic/heteroaromatic systems (e.g., indole, pyridine).
  • Substituents: Methyl groups, phenoxy linkages, and amine modifications.
  • Side Chain: Presence of dimethylaminoethoxy vs. other alkyl/aryl groups.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Activity Reference
Target Compound 6-Methyl-tetrahydro-beta-carboline 3-Phenoxy-N,N-dimethylethanamine Potential MAO/GABA modulation (hypothesized)
Doxylamine Impurity B Pyridyl-phenylmethoxy N,N-Dimethyl ethanamine Antihistamine-related impurity
Finoxetines (e.g., N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine) Simple phenoxyethoxy Dimethylaminoethoxy Sigma-1 receptor ligands; behavioral modulation
Phenyltoloxamine Benzylphenoxy N,N-Dimethyl ethanamine (hydrochloride) Antihistaminic (H1 receptor antagonist)
Sumatriptan Impurity D Indole-sulfonamide N,N-Dimethyl ethanamine N-oxide 5-HT1 receptor antagonist impurity
Physicochemical Properties
  • Molecular Weight: The target compound (estimated >300 g/mol) is heavier than simpler analogues like N,N-Dimethyl-2-phenoxyethanamine (165.24 g/mol) but comparable to boronic ester derivatives (e.g., 291.19 g/mol for a dioxaborolane-containing analogue) .

Q & A

Q. What are the established synthetic routes for N,N-dimethyl-2-[3-(6-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]ethanamine, and how are intermediates characterized?

Synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the beta-carboline core via Pictet-Spengler cyclization of tryptamine derivatives with carbonyl compounds .
  • Step 2: Functionalization at the 3-position of the phenol ring via nucleophilic substitution or cross-coupling reactions (e.g., Ullmann coupling) to introduce the ethanamine sidechain.
  • Step 3: N,N-dimethylation using methyl iodide or formaldehyde/sodium borohydride.
    Characterization:
  • Intermediates: NMR (¹H/¹³C) for regiochemical confirmation, LC-MS for purity.
  • Final compound: High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) using SHELXL for refinement .

Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR and 2D techniques (COSY, HSQC) resolve stereochemistry and connectivity.
  • X-ray crystallography: Resolves absolute configuration and anisotropic displacement parameters (ORTEP-III GUI for visualization) .
  • Mass spectrometry: HRMS confirms molecular weight within 5 ppm error.
  • HPLC: Purity assessment (>95%) using reverse-phase C18 columns and UV detection (λ ~254 nm) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up the reaction?

  • Design of Experiments (DOE): Vary parameters (temperature, catalyst loading, solvent polarity) using factorial design. For example, optimize coupling reactions with Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .
  • In-line monitoring: Use FTIR or Raman spectroscopy to track reaction progress and identify bottlenecks.
  • Purification: Employ flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) or preparative HPLC for polar intermediates .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

  • Validation strategies:
    • Re-crystallize the compound in multiple solvents to confirm X-ray data consistency.
    • Perform DFT calculations (Gaussian, ORCA) to predict NMR chemical shifts and compare with experimental data.
    • Use dynamic NMR (variable-temperature studies) to detect conformational flexibility causing signal splitting .
  • Software tools: SHELXL for refining crystallographic models and Mercury for visualizing packing interactions .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) involving the beta-carboline moiety?

  • Functional group modifications: Introduce substituents at the 6-methyl position of the beta-carboline or vary the phenoxy-ethanamine chain.
  • Biological assays: Pair synthetic analogs with in vitro binding studies (e.g., serotonin receptor subtypes) or enzymatic inhibition assays.
  • Computational docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins .

Q. How can researchers address instability issues during long-term storage of this compound?

  • Stability studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis.
  • Formulation: Lyophilize the compound as a hydrochloride salt and store under argon at -20°C to prevent oxidation .
  • Degradation analysis: Use LC-MS/MS to identify decomposition products (e.g., demethylation or beta-carboline ring oxidation) .

Q. What in silico strategies are effective for predicting pharmacokinetic properties?

  • ADMET profiling: Use SwissADME or ADMETLab 2.0 to estimate logP, blood-brain barrier permeability, and cytochrome P450 interactions.
  • Molecular dynamics (MD): Simulate membrane permeation (GROMACS) or plasma protein binding (AMBER) .

Q. How can crystallization challenges (e.g., poor diffraction quality) be mitigated?

  • Crystallization screens: Use combinatorial kits (Hampton Research) with diverse solvent/salt conditions.
  • Seeding: Introduce microseeds from analogous compounds to induce nucleation.
  • Cryoprotection: Soak crystals in Paratone-N oil before flash-cooling in liquid nitrogen for X-ray data collection .

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